molecular formula C11H11BrN2O4 B2756226 2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide CAS No. 2377920-22-2

2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide

Cat. No.: B2756226
CAS No.: 2377920-22-2
M. Wt: 315.123
InChI Key: SRTLZCDYILIEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide is a chemical compound with a complex structure that includes a bromine atom, a nitro group, and a cyclopropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide typically involves multiple steps. One common method starts with the bromination of 4-nitrophenol to produce 2-bromo-4-nitrophenol. This intermediate is then reacted with 2-chloro-N-cyclopropylacetamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides.

    Reduction Reactions: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Reduction Reactions: The major product is the corresponding amine derivative.

    Hydrolysis: The products are the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the nitro group and bromine atom suggests potential interactions with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-nitrophenol: Shares the bromine and nitro groups but lacks the cyclopropylacetamide moiety.

    4-(2-Bromo-4-nitrophenoxy)tetrahydro-2H-pyran: Contains a similar phenoxy structure but with a tetrahydro-2H-pyran ring instead of the cyclopropylacetamide group.

Uniqueness

2-(2-Bromo-4-nitrophenoxy)-N-cyclopropylacetamide is unique due to the presence of the cyclopropylacetamide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-bromo-4-nitrophenoxy)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O4/c12-9-5-8(14(16)17)3-4-10(9)18-6-11(15)13-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTLZCDYILIEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.